molecular formula C13H14N2O2 B8455492 2-Amino-3-(2-methoxybenzyloxy)pyridine

2-Amino-3-(2-methoxybenzyloxy)pyridine

Cat. No. B8455492
M. Wt: 230.26 g/mol
InChI Key: ZRSOVLKTDOPRSG-UHFFFAOYSA-N
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Patent
US04782055

Procedure details

To a mixture of 2-amino-3-hydroxypyridine (7.64 g) and Adogen 464 (Trademark: prepared by Aldrich Chemical Co.) (0.42 g) in 40% aqueous sodium hydroxide (35 ml) and methylene chloride (35 ml) was added 2-methoxybenzyl chloride (10.87 g) at ambient temperature. After being stirred for 22 hours, the organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined extracts were washed with saturated sodium chloride aqueous solution, dried over magnesium sulfate, and evaporated in vacuo. The crystalline residue was recrystallized from ethyl acetate to give 2-amino-3-(2-methoxybenzyloxy)pyridine (6.09 g).
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13]Cl>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].[OH-].[Na+].C(Cl)Cl>[NH2:1][C:2]1[C:7]([O:8][CH2:13][C:12]2[CH:15]=[CH:16][CH:17]=[CH:18][C:11]=2[O:10][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.64 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
0.42 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
35 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.87 g
Type
reactant
Smiles
COC1=C(CCl)C=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crystalline residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC1=NC=CC=C1OCC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.09 g
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.